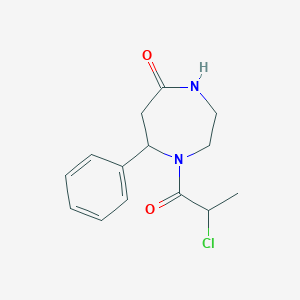
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazepane ring, a phenyl group, and a chloropropanoyl moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one involves several steps, typically starting with the preparation of 2-chloropropionyl chloride. This intermediate can be synthesized by chlorinating propionyl chloride, followed by hydrolysis . The subsequent steps involve the reaction of 2-chloropropionyl chloride with appropriate amines and other reagents to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include lithium aluminium hydride for reductions and potassium hydroxide for dehydrohalogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism of action of 1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound’s chloropropanoyl group can act as an alkylating agent, modifying biological molecules and affecting their function. The diazepane ring and phenyl group contribute to its binding affinity and specificity for certain targets .
相似化合物的比较
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one can be compared with similar compounds such as:
2-Chloropropionic acid: Known for its use in organic synthesis and as a precursor for other chemicals.
2-Chloropropionyl chloride: An intermediate in the synthesis of various compounds.
Chloroacetic acid: Another chlorinated carboxylic acid with similar reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-chloropropanoyl)-7-phenyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(15)14(19)17-8-7-16-13(18)9-12(17)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQPMKXHNHDYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)CC1C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)
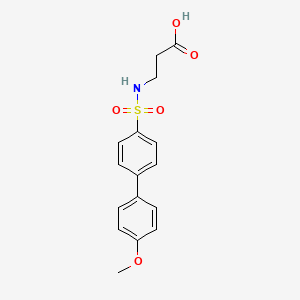
![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)
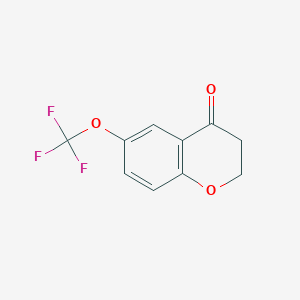
![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)
![1-(1H-indazole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2501392.png)
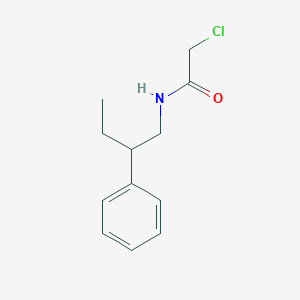
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B2501395.png)
![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)
![(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2501400.png)
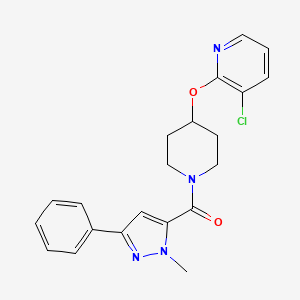
![N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2501402.png)
![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)
